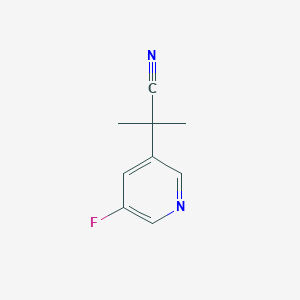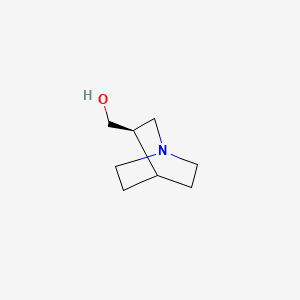
(R)-Quinuclidine-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Quinuclidine-3-methanol is a chiral compound with a quinuclidine backbone and a hydroxymethyl group attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-Quinuclidine-3-methanol can be synthesized through several methods. One common approach involves the reduction of quinuclidin-3-one using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the catalytic hydrogenation of quinuclidine-3-carboxylic acid derivatives.
Industrial Production Methods
Industrial production of ®-Quinuclidine-3-methanol typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing advanced catalysts and reaction conditions to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-Quinuclidine-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form quinuclidin-3-one.
Reduction: Further reduction can lead to the formation of quinuclidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinuclidin-3-one.
Reduction: Various quinuclidine derivatives.
Substitution: Substituted quinuclidine-3-methanol derivatives.
Wissenschaftliche Forschungsanwendungen
®-Quinuclidine-3-methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of ®-Quinuclidine-3-methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: The parent compound without the hydroxymethyl group.
Quinuclidin-3-one: The oxidized form of ®-Quinuclidine-3-methanol.
Quinuclidine-3-carboxylic acid: A carboxylated derivative.
Uniqueness
®-Quinuclidine-3-methanol is unique due to its chiral nature and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and receptor studies.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2/t8-/m1/s1 |
InChI-Schlüssel |
GUAWHSHTXVVCLZ-MRVPVSSYSA-N |
Isomerische SMILES |
C1CN2CCC1[C@H](C2)CO |
Kanonische SMILES |
C1CN2CCC1C(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


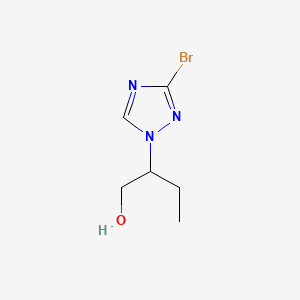
![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)
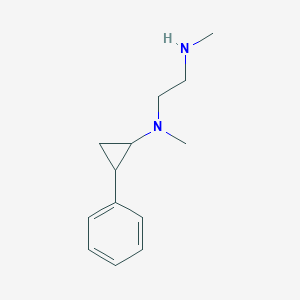
![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B11715511.png)
![2-(4-nitrophenyl)-N'-[(E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11715514.png)
![(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715517.png)
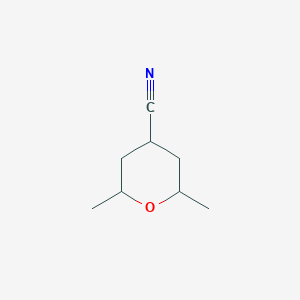
![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)
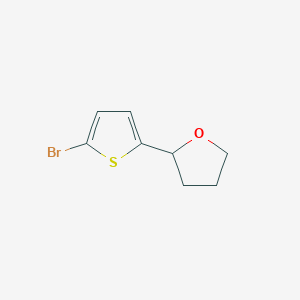
![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
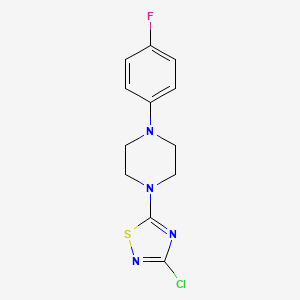
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)
